molecular formula C12H14N4O2 B13896821 Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13896821
M. Wt: 246.27 g/mol
InChI Key: JJXFXARGANJRKC-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of aminopyrazoles with various cyclizing agents. One common method involves the catalyst-free reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-pyrazole-4-carbonitrile . This method is efficient and environmentally benign, providing high yields and simple work-up procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the cyclopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H14N4O2/c1-2-18-12(17)8-6-14-10-5-9(7-3-4-7)15-16(10)11(8)13/h5-7H,2-4,13H2,1H3

InChI Key

JJXFXARGANJRKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3CC3)N=C1)N

Origin of Product

United States

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